5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one
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Overview
Description
“5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves various cyclization processes or domino reactions . For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (-CF3) is attached to the 5-position of the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse and can lead to a variety of products . For example, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Future Directions
The future directions for “5-(Trifluoromethyl)-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one” and similar compounds are promising. Pyridine derivatives are consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Properties
CAS No. |
683242-80-0 |
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Molecular Formula |
C7H4F3N3O |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-5(12-4)13-6(14)11-3/h1-2H,(H2,11,12,13,14) |
InChI Key |
KYVCWKKIEJZBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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